molecular formula C18H20N2O4S B2796443 2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide CAS No. 921897-99-6

2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide

Cat. No.: B2796443
CAS No.: 921897-99-6
M. Wt: 360.43
InChI Key: JIIDDNWZPCQWIO-UHFFFAOYSA-N
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Description

2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. This heterocyclic scaffold is characterized by a seven-membered oxazepine ring fused to two benzene rings. The compound includes a methyl group at position 8 of the oxazepine ring and a branched 2-methylpropane sulfonamide substituent at position 2.

Properties

IUPAC Name

2-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-11(2)10-25(22,23)20-13-5-7-16-14(9-13)18(21)19-15-8-12(3)4-6-17(15)24-16/h4-9,11,20H,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIDDNWZPCQWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC(C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide (CAS Number: 922030-62-4) is a member of the dibenzo[b,f][1,4]oxazepine class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H18N2O3SC_{22}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 358.4 g/mol. The structure features a sulfonamide group, which is often linked to various biological activities, particularly in the context of anti-inflammatory and analgesic effects.

PropertyValue
Molecular FormulaC22H18N2O3S
Molecular Weight358.4 g/mol
CAS Number922030-62-4

Biological Activity

The biological activity of this compound has been primarily investigated in relation to its role as a COX-2 inhibitor. Cyclooxygenase-2 (COX-2) is an enzyme involved in the inflammatory process and is a target for non-steroidal anti-inflammatory drugs (NSAIDs).

The inhibition of COX-2 by this compound suggests its potential use in treating inflammatory conditions. The mechanism involves competitive inhibition at the active site of the COX enzyme, thereby reducing the synthesis of prostaglandins that mediate inflammation and pain.

Case Studies and Research Findings

A study evaluating various derivatives of oxazepine compounds demonstrated that those with sulfonamide groups exhibited significant COX-2 inhibitory activity. For instance:

  • In vitro COX-2 Inhibition :
    • Compounds were tested at varying concentrations (10 μM, 20 μM, 50 μM).
    • The most potent derivative showed a maximum COX-2 inhibition of approximately 47.1% at 20 μM , indicating a promising therapeutic profile.

Table 2: COX-2 Inhibition Data

CompoundInhibition at 10 μM (%)Inhibition at 20 μM (%)Inhibition at 50 μM (%)
Compound Ans21.2 ± 1.430.6 ± 2.7
Compound Bns47.1 ± 4.3 38.2 ± 2.3
Celecoxib (Reference)80.1 ± 2.7 nsns

Pharmacological Implications

The findings suggest that This compound could be developed as an anti-inflammatory agent with potential applications in conditions such as arthritis and other inflammatory diseases.

Comparison with Similar Compounds

Core Heterocycle

  • The target compound and analogs in –5 feature an oxazepine ring (oxygen atom), whereas compounds in –3 contain a thiazepine ring (sulfur atom).

Substituent Effects

  • The 2-methylpropane sulfonamide group in the target compound introduces steric bulk compared to the 3,4-dimethylbenzene sulfonamide in . This may reduce binding affinity to hydrophobic pockets but improve metabolic stability .
  • The propanamide group in adds hydrogen-bonding capacity, which could enhance target engagement in polar active sites .

Pharmacological Implications

  • logP and Bioavailability : The target compound’s estimated logP (~4.8) aligns with ’s lipophilic profile, suggesting favorable blood-brain barrier penetration for CNS targets .
  • Receptor Selectivity : Thiazepine derivatives () exhibit D2 dopamine receptor antagonism, but oxazepine analogs may shift selectivity due to altered electronic and steric profiles .

Q & A

Q. What is the molecular structure of this compound, and how does its architecture influence reactivity and bioactivity?

The compound features a dibenzo[b,f][1,4]oxazepine core (a seven-membered heterocycle with nitrogen and oxygen) fused with a sulfonamide group and methyl substituents. The sulfonamide moiety enhances electrophilicity, enabling interactions with biological targets like enzymes or receptors, while the oxazepine core contributes to conformational flexibility and π-π stacking potential . The 11-oxo group increases electrophilicity at the adjacent carbon, facilitating nucleophilic substitution reactions .

Q. How can researchers optimize the synthesis of this compound?

Synthesis typically involves:

  • Cyclization of substituted dibenzo precursors under acidic conditions to form the oxazepine ring.
  • Sulfonylation using propane-1-sulfonamide derivatives in the presence of coupling agents like EDCI/HOBt . Key parameters include maintaining a pH of 6–7 during sulfonylation to avoid side reactions and using anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis . Yields are highly dependent on reaction temperature (60–80°C optimal) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR (1H/13C): Confirms regioselectivity of sulfonamide attachment and methyl group positions .
  • HPLC-MS : Validates purity (>95% required for biological assays) and detects hydrolytic byproducts .
  • X-ray crystallography : Resolves conformational details of the oxazepine ring (e.g., boat vs. chair configurations) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate its biological targets?

  • Molecular docking : Screen against kinase or protease libraries to identify binding pockets (e.g., sulfonamide groups often target carbonic anhydrases) .
  • Mutagenesis assays : Replace the 8-methyl group with bulkier substituents (e.g., ethyl, isopropyl) to probe steric effects on receptor binding .
  • Metabolic stability tests : Modify the propane-sulfonamide chain to assess pharmacokinetic profiles .

Q. How should researchers address contradictions in reported bioactivity data for similar compounds?

  • Verify purity : Contaminants like unreacted dibenzo precursors (e.g., ) can skew assay results. Use preparative HPLC for isolation .
  • Standardize assay conditions : For example, serum-free media may reduce false positives in cytotoxicity studies .
  • Cross-validate with computational models : Compare experimental IC50 values with predicted binding affinities using tools like AutoDock Vina .

Q. What experimental designs are suitable for high-throughput screening (HTS) of this compound?

  • Cell-based assays : Use luciferase reporters (e.g., ARE-luc for Nrf2 activation) to screen for antioxidant activity .
  • Kinase inhibition panels : Employ TR-FRET technology to measure ATPase activity across 100+ kinases .
  • Automated LC-MS : Quantify metabolic stability in liver microsomes .

Q. What challenges arise in solving its crystal structure, and how can they be mitigated?

  • Crystallization issues : The flexible oxazepine ring and sulfonamide group hinder lattice formation. Use mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation .
  • Data collection : Low electron density for methyl groups requires high-resolution synchrotron radiation (≤1.0 Å) .
  • Refinement : SHELXL-2018 is recommended for handling disorder in the propane-sulfonamide chain .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Sulfonylation Step

ParameterOptimal RangeImpact on Yield
Temperature60–80°C±15% variance
pH6.0–7.0Critical for regioselectivity
SolventAnhydrous DMFPrevents hydrolysis
Coupling AgentEDCI/HOBt>90% efficiency

Q. Table 2. Common Byproducts and Mitigation Strategies

ByproductSourceMitigation
Unreacted precursorIncomplete couplingExtend reaction time to 24h
Hydrolyzed sulfonamideMoistureUse molecular sieves
Oxazepine dimerHigh temperatureMaintain ≤80°C

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